Dihydropyridines (DHPs) are a class of calcium channel modulators that have been extensively studied for their pharmacological properties. These compounds have a significant impact on cardiovascular health due to their ability to influence calcium influx in cardiac and smooth muscle cells, which is crucial for muscle contraction and relaxation. The dihydropyridine scaffold has been a focal point for the development of various drugs used in the treatment of cardiovascular diseases, and it has also shown potential in other therapeutic areas25.
DHPs are widely recognized for their role in the treatment of cardiovascular diseases. They are used as calcium channel blockers to treat conditions such as hypertension and angina pectoris27. The ability of DHPs to modulate calcium channels in vascular smooth muscle cells leads to vasodilation and reduced blood pressure7.
Recent studies have suggested that DHPs could be important as multidrug-resistance-reversing agents in cancer chemotherapy2. This is due to their ability to affect the function of drug transporters, which can lead to increased accumulation of chemotherapeutic agents in cancer cells.
DHPs have shown antimycobacterial and anticonvulsant properties, indicating their potential use in the treatment of infections and seizure disorders2.
The DHP motif serves as a scaffold for the development of various pharmacological agents. Synthetic chemists have utilized the 1,4-DHP intermediate to create a multitude of drug molecules and natural products with significant medicinal value5.
The ability of 1,4-DHPs to revert multi-drug resistance continues to be a significant area of interest, particularly in the context of treating diseases where drug resistance is a major challenge6.
DHPs have diverse activities at several receptors, channels, and enzymes. They have been shown to interact with the hERG channel, transporters, and phase I metabolizing enzymes, which could have implications for their safety and efficacy in various therapeutic applications6.
Research into novel DHP compounds with specific substitutions has led to the discovery of molecules with enhanced calcium channel-blocking activity. These findings could lead to the development of new drugs with improved therapeutic profiles10.
Dihydropedicin belongs to the class of compounds known as chalcones, which are recognized for their various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This classification is significant in medicinal chemistry as chalcones serve as precursors for synthesizing other bioactive molecules.
Dihydropedicin can be synthesized through several methods, primarily utilizing the Claisen-Schmidt condensation reaction. This process involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide.
This method can be adapted for industrial production by optimizing conditions for yield and purity, potentially using continuous flow reactors to enhance efficiency.
The molecular structure of dihydropedicin is characterized by its chalcone framework, which consists of two phenolic rings connected by a three-carbon chain that includes a double bond. The specific arrangement of hydroxyl and methoxy groups on the aromatic rings contributes to its unique chemical properties and biological activities.
Dihydropedicin participates in various chemical reactions typical for chalcone derivatives:
These reactions highlight dihydropedicin's versatility as a chemical compound in synthetic organic chemistry .
Research indicates that dihydropedicin does not exhibit cytotoxicity against KB cells but may possess antioxidant properties that could contribute to its therapeutic potential. Its structural similarity to other active chalcones suggests it may influence similar biochemical pathways, although specific mechanisms remain to be fully characterized .
Dihydropedicin exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various applications within medicinal chemistry and material science .
Dihydropedicin has several scientific applications across different fields:
The compound's diverse applications underscore its importance in both research settings and potential therapeutic contexts .
Dihydropedicin belongs to the 1,4-dihydropyridine (DHP) class of compounds, first synthesized in the late 19th century via the Hantzsch reaction. This multicomponent condensation reaction between aldehydes, β-keto esters, and ammonia yielded symmetric DHPs, laying the foundation for medicinal applications [2] [4]. The revolutionary discovery in the 1960s–1970s that certain DHPs act as potent calcium channel blockers (CCBs) transformed cardiovascular therapy. Nifedipine, approved in 1975, became the prototypical DHP CCB for hypertension and angina, demonstrating the critical role of the o-nitrophenyl substituent at the C4 position for vasodilatory activity [1] [5] [6]. Subsequent generations of DHPs (e.g., amlodipine, felodipine) focused on improved pharmacokinetics, such as longer half-lives and reduced reflex tachycardia [5] [7]. Dihydropedicin exemplifies the ongoing evolution within this chemical class, designed to explore therapeutic applications beyond cardiovascular diseases, including oncology and neurology [1] [8].
Table 1: Key Historical Milestones in DHP Development
Time Period | Development Phase | Key Compounds | Therapeutic Focus |
---|---|---|---|
Late 19th C | Chemical Synthesis | Hantzsch esters | Synthetic chemistry tools |
1960s-1970s | 1st Generation CCBs | Nifedipine | Hypertension, Angina |
1980s-1990s | 2nd/3rd Generation CCBs | Amlodipine, Felodipine | Improved pharmacokinetics |
2000s-Present | Multitarget DHPs | Dihydropedicin analogs | Oncology, Neuroprotection |
Dihydropedicin is classified as a 1,4-dihydropyridine, characterized by a partially reduced pyridine ring where nitrogen is flanked by two double bonds (N1–C2=C3–C4–C5=C6). This core structure confers unique redox properties, allowing aromatization to pyridine upon oxidation, akin to biological cofactors NADH/NADPH [2] [4]. Its structure features:
Mass spectrometry (MS) fragmentation patterns reveal key structural insights. Like other DHPs, Dihydropedicin undergoes characteristic losses of alcohol moieties from ester side chains (e.g., methanol, iso-propanol) under positive-ion MS-MS. Notably, DHPs with ortho-nitrophenyl groups (like Dihydropedicin) exhibit distinct fragmentation compared to meta-substituted analogs, including loss of CO₂ and hydroxyl radicals (·OH), suggesting intramolecular interactions between the o-nitro group and the DHP ring carbonyls [6]. NMR confirms the boat conformation of the DHP ring and the ortho-substitution pattern.
Table 2: Structure-Activity Relationships (SAR) of Key Dihydropedicin Substituents
Position | Common Substituent | Impact on Properties/Activity |
---|---|---|
C4 | o-Nitrophenyl | Essential for L-type Ca²⁺ channel blocking; steric influence on fragmentation |
C3/C5 | Alkyl esters (e.g., -COOCH₃, -COOCH₂CH₃) | Modulate lipophilicity (LogP); longer chains increase membrane permeability & anticancer activity |
C2 | -CN, -COOR, -CH₃ | Electron-withdrawing groups (CN) stabilize ring conformation |
N1 | Unsubstituted H or alkyl | H allows oxidation; alkyl groups alter redox potential (e.g., NADPH) |
Dihydropedicin exhibits multifaceted pharmacological activities, leveraging the core DHP scaffold:
L-Type Calcium Channel Blockade: As a dihydropyridine, Dihydropedicin primarily functions as a voltage-gated L-type calcium channel antagonist. It binds selectively to the α1-subunit in vascular smooth muscle, inhibiting Ca²⁺ influx. This causes arteriolar vasodilation, reducing systemic vascular resistance and blood pressure, with minimal cardiac depression compared to non-DHP CCBs (e.g., verapamil) [5] [7]. This mechanism underpins its antihypertensive efficacy.
Emerging Anti-Cancer Activity: High-throughput screens identified DHPs, including structural analogs of Dihydropedicin, as potent inhibitors of rhabdomyosarcoma cell growth. Structure-activity relationship (SAR) studies reveal that increasing the length of ester side chains at C3/C5 correlates with enhanced anti-proliferative effects across 21 sarcoma cell lines. Crucially, this activity occurs independently of L-type calcium channel blockade ("DHP receptors"), suggesting novel off-target mechanisms involving other pathways critical for tumor growth (e.g., kinase inhibition, metabolic disruption). In vivo studies confirm tumor growth inhibition [8].
Multidrug Resistance (MDR) Reversal: Early-generation DHPs (e.g., nifedipine, nilvadipine) show potential as MDR-reversing agents in cancer chemotherapy. They inhibit drug efflux pumps like P-glycoprotein (P-gp), thereby increasing intracellular concentrations of cytotoxic drugs like doxorubicin in resistant cancer cells [1] [6]. Dihydropedicin’s scaffold is amenable to modification to optimize this activity.
Neuroprotective & Antimicrobial Potential: Preliminary evidence suggests some DHPs possess anticonvulsant properties and antimycobacterial activity against pathogens like M. tuberculosis. While less characterized for Dihydropedicin specifically, these findings highlight the broader therapeutic versatility of the DHP scaffold awaiting exploration [1].
Despite the established role of DHPs in cardiovascular therapy and emerging potential in oncology, significant knowledge gaps persist regarding Dihydropedicin and next-generation DHPs:
Table 3: Key Research Gaps and Future Directions for Dihydropedicin/DHPs
Research Gap | Research Objective | Potential Approach |
---|---|---|
Calcium-independent anticancer target(s) | Identify primary molecular target in sarcoma | Chemical proteomics, CRISPR screening |
Hypertension vs. Cancer selectivity | Design analogs without hemodynamic effects | SAR focusing on bulky C3/C5 esters, heteroaryl C4 groups |
Role in cellular redox biology | Assess impact on mitochondrial function & ROS | In vitro models of neurodegeneration/ischemia |
Spectrum in solid tumors | Evaluate efficacy beyond sarcomas | Pan-cancer cell line screens, PDX models |
Bioavailability optimization | Improve solubility and reduce metabolism | Prodrugs (e.g., water-soluble esters), nanocarriers |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0